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Significance of the Chroman Ring System in Synthetic Organic Chemistry
The chroman ring system is a cornerstone in synthetic organic chemistry due to its presence in numerous biologically active compounds. arkat-usa.orgnih.gov This scaffold is integral to the structure of various natural products, pharmaceuticals, and agrochemicals. arkat-usa.orgresearchgate.net The inherent structural features of the chroman ring, including its stereochemical possibilities, make it an attractive target for synthetic chemists. The development of novel synthetic methodologies to access and functionalize the chroman core is an active area of research, driven by the desire to create new molecules with unique properties. iitj.ac.inresearchgate.net The versatility of the chroman scaffold allows for the introduction of a wide range of functional groups, enabling the fine-tuning of its physicochemical and biological characteristics. arkat-usa.orgacs.org
Overview of 3-(Boc-amino)chroman-4-ol as a Privileged Structure for Academic Exploration
The compound this compound represents a specialized and highly useful derivative within the chroman-4-ol class. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for amines in organic synthesis. Its presence on the amino group at the 3-position allows for controlled reactions at other parts of the molecule. The vicinal amino alcohol functionality (an amino group and a hydroxyl group on adjacent carbons) in this compound is a key structural motif found in many biologically active molecules.
The synthesis of enantiomerically pure 3-aminochroman derivatives is a topic of considerable interest. acs.org For instance, efficient syntheses of these compounds have been achieved through methods like ruthenium-catalyzed asymmetric hydrogenation. researchgate.net The ability to selectively produce specific stereoisomers of this compound is crucial for investigating its potential applications and for its use as a chiral building block in the synthesis of other complex molecules. lookchem.combeilstein-journals.org
The diastereoselective synthesis of 4-aminochroman derivatives has also been a subject of extensive research, highlighting the importance of controlling the stereochemistry of substituents on the chroman ring. figshare.comresearchgate.netnih.gov These synthetic efforts underscore the value of amino-substituted chromanols as versatile scaffolds for academic and industrial research.
Synthetic Methodologies for 3- Boc-amino Chroman-4-ol and Related Analogues
Retrosynthetic Strategies and Precursor Design
Retrosynthetic analysis of 3-(Boc-amino)chroman-4-ol points to several key precursors and disconnection strategies. The most common approaches involve either building upon a pre-formed chromanone or chromone core or constructing the heterocyclic ring from an acyclic phenolic precursor.
Chroman-4-ones serve as versatile and common starting materials for the synthesis of this compound and its derivatives. acs.orgresearchgate.net The general strategy involves the formation of the chroman-4-one scaffold, followed by functionalization at the C3 position and subsequent reduction of the C4-ketone.
The construction of the chroman-4-one core is often achieved through a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde. This is followed by an intramolecular oxa-Michael ring closure reaction to yield the desired chroman-4-one. acs.org Various substituted chroman-4-ones can be synthesized with moderate to good yields using this method, as illustrated in the table below.
Once the chroman-4-one is obtained, functionalization at the C3 position can be achieved. For instance, bromination at the 3-position provides a handle for introducing various substituents, including an amino group or its precursor, through substitution reactions. gu.se Subsequent reduction of the ketone at the C4 position then leads to the chroman-4-ol scaffold. Chromones can also be utilized; for example, a 3-cyano-chromone can be reduced to an enaminone, providing a pathway to introduce the C3-amino functionality. acs.org
An alternative retrosynthetic approach begins with acyclic phenolic compounds, which are then cyclized to form the chroman ring. A prominent example is the use of o-alkenylphenol substrates. These starting materials can undergo intramolecular cyclization reactions to generate the chroman framework with simultaneous introduction of substituents. nih.gov For example, visible-light photoredox catalysis can initiate a tandem radical addition/cyclization of o-(allyloxy)arylaldehydes to form 3-substituted chroman-4-ones. researchgate.net This strategy is advantageous due to its mild reaction conditions and broad substrate scope.
Asymmetric Synthesis of Chiral this compound Stereoisomers
The biological activity of chroman derivatives is often dependent on their absolute stereochemistry. Therefore, the development of asymmetric synthetic methods to produce specific enantiomers and diastereomers of this compound is of paramount importance.
Achieving high diastereoselectivity and enantioselectivity in the synthesis of 3,4-disubstituted chromans is a significant challenge. Organocatalysis has emerged as a powerful tool for this purpose. For instance, a domino Michael/hemiacetalization reaction can be catalyzed by specific organocatalysts to produce cis-3,4-disubstituted chroman-2-ones and chromanes with high stereoselectivity. chim.it These intermediates can then be further elaborated to the target amino alcohol. The key to these transformations is the precise control over the formation of the two contiguous stereocenters at C3 and C4.
Catalytic asymmetric transfer hydrogenation (ATH) is a highly effective method for the enantioselective reduction of prochiral ketones and for establishing multiple stereocenters in a single step through a dynamic kinetic resolution (DKR) process. scribd.combohrium.com This technique has been successfully applied to the synthesis of chiral chromanols from (E)-3-benzylidene-chromanones. scribd.com
In this approach, a rhodium or ruthenium complex with a chiral diamine ligand catalyzes the reduction of both the C=C and C=O bonds. Using a hydrogen source like formic acid in combination with a base, this method can produce cis-3-benzyl-chromanols in high yields with excellent diastereoselectivities and enantioselectivities. scribd.com This strategy is directly applicable to the synthesis of precursors for chiral this compound.
Table 2: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of a 3-Benzylidene-chromanone
A modern, metal-free approach to synthesizing enantioenriched 3,4-disubstituted chromans involves Lewis base catalyzed carbosulfenylation. nih.gov This method utilizes a chiral Lewis base, such as a selenophosphoramide catalyst, to promote the reaction between an o-cinnamyl phenol derivative and a sulfenylating agent. The reaction proceeds through a thiiranium ion intermediate, which is then captured intramolecularly by the phenol to form the chroman ring. nih.gov
This transformation is notable for its mild conditions and excellent enantioselectivity, providing access to complex chroman structures with high optical purity. The resulting thioether moiety at the C4 position can be further manipulated, offering a versatile entry point to various analogues. nih.gov
Table 3: Enantioselective Synthesis of 3,4-Disubstituted Chromans via Carbosulfenylation
Copper catalysis has emerged as a powerful tool for constructing complex molecular frameworks under mild conditions. One notable application is in the synthesis of chroman-3-ol derivatives through intramolecular nucleophilic additions. A recently developed method utilizes a copper catalyst in conjunction with an N-heterocyclic carbene (NHC) ligand to facilitate the cyclization of substrates containing both aldehyde and ketone functionalities. nih.gov
In this strategy, the aldehyde group undergoes a reductive polarity reversal, effectively transforming it into an alkyl carbanion equivalent. This nucleophile then adds intramolecularly to the ketone, forming the chroman ring and a tertiary alcohol. The success of this transformation hinges on the differential reactivity between the aldehyde and ketone moieties. nih.gov This approach has proven effective for creating various cyclic structures bearing tertiary alcohols, including chromans, tetralins, and indans. nih.gov
Another relevant copper-catalyzed approach involves the enantioselective aziridination for the synthesis of 3,4-disubstituted chromans, which provides a direct route to the 3-amino-4-hydroxychroman core structure. nih.gov
Enantioselective Decarboxylative Mannich Reactions to Chiral Chroman-4-amines
The synthesis of chiral chroman-4-amines, direct precursors to this compound, has been effectively achieved through enantioselective decarboxylative Mannich reactions. This strategy employs a chiral copper(I) catalyst to control the stereochemical outcome of the reaction.
A key study demonstrates the use of a copper(I)/(R,R)-Ph-Box complex as the chiral catalyst for the reaction between malonic acid half esters (MAHEs) and cyclic aldimines. acs.orgnih.gov This method yields the desired β-amino esters with high yields and excellent enantioselectivities. acs.orgnih.govthieme-connect.com The resulting Mannich product can be readily converted into chiral chroman-4-amines without any loss of enantiomeric purity. acs.orgnih.govresearchgate.net The significance of this route is highlighted by its application in synthesizing a key intermediate for a human Bradykinin B1 receptor antagonist. acs.orgresearchgate.net
The choice of electrophile is crucial; cyclic aldimines, where the C=N bond is constrained in a Z-geometry, have been identified as superior substrates for this transformation, leading to high yields and enantioselectivities in reactions with β-ketoacids. nih.gov
Table 1: Copper-Catalyzed Enantioselective Decarboxylative Mannich Reaction for Chiral Amines
Data sourced from multiple studies focusing on similar transformations. acs.orgnih.govnih.gov
Entry
Aldimine Substrate
Nucleophile
Catalyst System
Yield (%)
ee (%)
1
Cyclic Sulfonyl-Aldimine
Malonic Acid Half Ester
Cu(I)/(R,R)-Ph-Box
High
Excellent
2
Cyclic Aldimine
β-Ketoacid
Cu(I)/Chiral Ligand
High
Excellent
Enzymatic Resolution Techniques for Chroman-4-ol Derivatives
Enzymatic kinetic resolution is a highly efficient method for obtaining enantioenriched chroman-4-ol derivatives on a large scale. chemrxiv.org This technique relies on the ability of enzymes, typically lipases or esterases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of both enantiomers in high purity. nih.govmdpi.com
The choice of enzyme and reaction protocol is highly dependent on the substitution pattern of the chroman-4-ol substrate. chemrxiv.org For derivatives with smaller substituents at the C-2 position, enzymatic acetylation catalyzed by lipases such as Amano PS from Burkholderia cepacia or AK lipase from Pseudomonas fluorescens is highly effective. chemrxiv.orgmdpi.comscispace.com Using vinyl acetate as both the acyl donor and solvent, these reactions can achieve excellent enantioselectivity, often with E-values greater than 200. mdpi.com
For substrates with bulkier substituents at C-2, where acetylation may be slow or non-selective, an alternative approach is the enzymatic hydrolysis of the corresponding racemic acetates. chemrxiv.org Porcine liver esterase (PLE) has been successfully employed for this purpose, yielding the desired chromanol enantiomers with high enantiomeric excess. chemrxiv.org
Table 2: Enzymatic Kinetic Resolution of Racemic Chroman-4-ols
Data compiled from studies on various chroman-4-ol derivatives. chemrxiv.orgmdpi.com
Substrate
Enzyme
Reaction Type
Product
ee (%) (Substrate)
ee (%) (Product)
rac-2-Methylchroman-4-ol
Amano PS Lipase
Acetylation
(2S,4R)-Acetate
>96
>96
rac-2-Phenylchroman-4-ol
AK Lipase (P. fluorescens)
Acetylation
(2R,4R)-Acetate
50-99
>99
rac-2-Cyclohexylchroman-4-yl Acetate
Porcine Liver Esterase (PLE)
Hydrolysis
(2R,4S)-Alcohol
>99
>99
Concomitant Functionalization and Ring Closure Reactions
Methods that achieve both the formation of the chroman ring and the installation of key functional groups in a single synthetic sequence are highly valuable for their efficiency and atom economy.
Photoredox-Catalyzed Ketyl–Olefin Coupling for Substituted Chromanols
Visible-light photoredox catalysis has enabled the development of novel cyclization reactions under mild conditions. A notable example is the intramolecular ketyl–olefin coupling to synthesize substituted chromanols. kaust.edu.saresearcher.life This method functions as a formal hydroacylation of alkenes. nih.govacs.orgacs.org
The reaction is initiated by a photocatalyst that, upon irradiation with visible light, generates a ketyl radical from an aldehyde precursor. acs.org This radical then undergoes a cyclization reaction by adding to a tethered olefin, forming the chroman ring. acs.org A key innovation in this protocol is the use of a simple trialkylamine, which serves a dual role as both an electron donor to regenerate the catalyst and a proton donor to activate the substrate. nih.govacs.org This system provides an efficient and cost-effective alternative to previously used stoichiometric reductants like Hantzsch esters. acs.org The methodology tolerates a wide range of substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups, and has been successfully applied to both olefinic and alkynic substrates. acs.org
Table 3: Substrate Scope in Photoredox-Catalyzed Chromanol Synthesis
Representative examples adapted from Fava et al. (2016). acs.org
Entry
Aldehyde Substituent
Olefin/Alkyne
Yield (%)
Diastereomeric Ratio (anti/syn)
1
H
Olefin
85
1.8:1
2
4-OMe
Olefin
80
1.5:1
3
4-Cl
Olefin
72
1.7:1
4
4-CF₃
Olefin
68
1.5:1
5
H
Alkyne
75
N/A
Cyclization of 2-Allylphenol Derivatives
The intramolecular cyclization of 2-allylphenol derivatives is a well-established and fundamental strategy for the construction of the chroman framework. nih.govnih.gov This transformation can be catalyzed by various reagents, including Brønsted acids, Lewis acids, and transition metals. researchgate.netbeilstein-journals.org
For instance, treatment of 2-allylphenols with copper or silver catalysts can induce cyclization. researchgate.net While some conditions favor the formation of 2-methyl-2,3-dihydrobenzofurans (5-membered rings), appropriate choice of catalyst and substrate can direct the reaction towards the formation of the desired 6-membered chroman ring system. researchgate.net The requisite 2-allylphenol starting materials are readily accessible, often via the thermal or Lewis acid-catalyzed Claisen rearrangement of the corresponding allyl phenyl ethers. researchgate.netbeilstein-journals.org This approach provides a versatile entry point to a variety of substituted chromans. kirj.ee
Introduction and Manipulation of the Boc-Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its ease of introduction, stability under a broad range of reaction conditions, and facile cleavage. jk-sci.comresearchgate.net
Introduction: The Boc group is typically introduced by reacting the amine, such as a chiral chroman-4-amine, with di-tert-butyl dicarbonate (Boc₂O). jk-sci.comnumberanalytics.com The reaction is performed in the presence of a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). jk-sci.com For less reactive or sterically hindered amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction. numberanalytics.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the stable carbamate. numberanalytics.com
Manipulation and Cleavage: A key advantage of the Boc group is its stability towards most nucleophiles and basic conditions, which allows for selective manipulation of other functional groups within the molecule. organic-chemistry.org It is orthogonal to other common protecting groups such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org
Deprotection of the Boc group is most commonly achieved under acidic conditions. researchgate.net A solution of trifluoroacetic acid (TFA) in a solvent like DCM efficiently cleaves the Boc group at room temperature, releasing the free amine along with isobutylene and carbon dioxide as byproducts. jk-sci.com Other acidic reagents, such as hydrogen chloride (HCl) in dioxane or p-toluenesulfonic acid, can also be employed. jk-sci.com Selective cleavage is also possible; for example, aromatic N-Boc groups can be cleaved with montmorillonite K10 clay while leaving aliphatic N-Boc groups intact. jk-sci.com
Strategies for Regioselective Boc-Protection of Amino Functions
The introduction of the Boc protecting group onto the amino functionality of chromanols is a critical step in the synthesis of this compound. This protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O). wikipedia.orgmychemblog.com The reaction is often performed in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride. mychemblog.com
Commonly employed bases include sodium bicarbonate, triethylamine (TEA), and 4-(dimethylamino)pyridine (DMAP). mychemblog.comfishersci.co.uk The choice of solvent can also influence the reaction's efficiency, with dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile being frequently used. wikipedia.orgmychemblog.com For instance, the protection of pyrrolidine can be carried out in DCM with TEA and Boc₂O, yielding the N-Boc protected product in high yield. mychemblog.com Another example involves the use of a sodium hydroxide solution in THF for the Boc protection of 3-aminopropylene. mychemblog.com
In the context of amino alcohols like 3-aminochroman-4-ol, chemoselectivity is paramount to avoid protection of the hydroxyl group. The use of specific catalysts and reaction conditions can ensure that only the amino group is protected. For example, catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to chemoselectively yield N-Boc derivatives without the formation of oxazolidinone side products, which can occur with amino alcohols. Similarly, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and catalyst allows for efficient and chemoselective mono-N-Boc protection of various amines, including amino alcohols, without competing side reactions.
The regioselective Boc-protection of aminopyrazole systems, which can be complicated by tautomerism, has been achieved by carefully selecting the base and reaction conditions. mdpi.com While a reaction in anhydrous dimethylformamide (DMF) can yield a mono-Boc protected derivative, using pyridine can lead to a mixture of mono- and di-Boc protected products. mdpi.com
Table 1: Reagents and Conditions for Regioselective Boc-Protection
Selective Boc-Deprotection Methods to Access Free Amines
The removal of the Boc group is a crucial final step to unveil the free amine in the target molecule. This deprotection is most commonly achieved under acidic conditions. wikipedia.orgfishersci.co.uk
Trifluoroacetic acid (TFA) is a frequently used reagent for Boc deprotection, often used neat or in a solvent like dichloromethane (DCM). wikipedia.orgmasterorganicchemistry.comresearchgate.net The reaction is typically rapid, occurring at room temperature. fishersci.co.ukmasterorganicchemistry.com For example, a solution of a Boc-protected amine in DCM can be treated with TFA for a few hours to achieve complete deprotection. commonorganicchemistry.com The mechanism involves protonation of the carbamate oxygen by the strong acid, leading to the loss of a tert-butyl cation and subsequent decarboxylation to yield the free amine. masterorganicchemistry.com
Hydrochloric acid (HCl) in a suitable solvent, such as methanol or dioxane, is another effective method for Boc removal. wikipedia.orgnih.gov A 4M solution of HCl in anhydrous dioxane has been shown to be a fast and efficient method for the deprotection of Boc-protected amino acids and peptides. nih.gov
While acidic methods are prevalent, it is important to consider the potential for side reactions, such as the alkylation of other nucleophiles by the intermediate tert-butyl cation. wikipedia.org The use of scavengers like anisole can mitigate these side reactions. wikipedia.org
Alternative, milder methods for Boc deprotection have also been developed to be compatible with acid-sensitive functional groups. These include the use of trimethylsilyl iodide followed by methanol, or cerium(III) chloride for the selective deprotection of tert-butyl esters in the presence of N-Boc groups. wikipedia.org More recently, methods using oxalyl chloride in methanol have been reported for the mild deprotection of a diverse set of N-Boc protected compounds. rsc.org
Purity depends on strict moisture control during Boc protection.
Over-reduction risks (e.g., forming chromans instead of chroman-4-ols) require careful stoichiometry and reaction monitoring via TLC .
Q. Table 1: Synthetic Routes Comparison
Step
Reagents/Conditions
Outcome
Reference
Boc Protection
Boc₂O, DMAP, THF, 0°C
3-Boc-amino intermediate
Reduction
LiAlH4, THF, 0°C
Chroman-4-ol (cis/trans mixture)
Basic: What spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer:
1H/13C NMR : Confirm Boc group presence (tert-butyl peaks at δ 1.4 ppm in 1H NMR) and chroman-4-ol structure (broad -OH peak at δ 2.5–3.5 ppm). Compare shifts with analogs like (S)-chroman-4-amine derivatives .
IR Spectroscopy : Detect N-H (Boc-protected amine, ~3400 cm⁻¹) and O-H (chroman-4-ol, ~3200–3500 cm⁻¹) stretches.
Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group, m/z 100–102) .
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for powder handling .
Storage : Keep in sealed containers under dry, inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .
Spill Management : Absorb solids with dry sand; avoid water to prevent exothermic reactions .
Advanced: How can stereochemical outcomes be controlled during synthesis, particularly at the 3-amino and 4-ol positions?
Methodological Answer:
Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during chroman-4-one reduction to favor specific stereoisomers .
Resolution Techniques : Separate diastereomers via chiral HPLC or recrystallization with chiral acids (e.g., tartaric acid) .
Reaction Solvent : Polar aprotic solvents (e.g., DMF) may stabilize transition states for desired stereochemistry .
Q. Table 2: Stereochemical Control Strategies
Method
Example
Outcome
Reference
Catalytic Hydrogenation
H₂, (R)-BINAP-PdCl₂
Enantiomeric excess >90%
Chiral Resolution
Tartaric acid in ethanol
Isolated (R)-isomer
Advanced: What strategies resolve contradictory data in the reduction of chroman-4-one intermediates?
Methodological Answer:
Systematic Screening : Test reductants (NaBH4, LiAlH4, H₂/Pd-C) under varied temperatures and solvents. For example, LiAlH4 in THF at 0°C minimizes over-reduction vs. room temperature .
In Situ Monitoring : Use HPLC or GC-MS to track intermediates. Quench reactions at 50% completion to isolate chroman-4-ol before further reduction .
Computational Modeling : Predict reductant affinity for carbonyl vs. aromatic rings using DFT calculations to guide experimental design .
Advanced: How can the biological activity of this compound derivatives be systematically evaluated?
Methodological Answer:
In Vitro Assays :
Enzyme Inhibition : Test against targets like lipoxygenase or cyclooxygenase using spectrophotometric assays (e.g., inhibition of prostaglandin E2 synthesis) .
Cell Viability : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .
In Vivo Studies :
Hypolipidemic Activity : Administer derivatives to normolipidemic rats and measure serum triglycerides/cholesterol via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.